3,3-Diethylpentanoic acid

CAS No.: 6637-50-9

Cat. No.: VC7991900

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6637-50-9 |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 3,3-diethylpentanoic acid |

| Standard InChI | InChI=1S/C9H18O2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3,(H,10,11) |

| Standard InChI Key | QMMDXTOYMCXXDF-UHFFFAOYSA-N |

| SMILES | CCC(CC)(CC)CC(=O)O |

| Canonical SMILES | CCC(CC)(CC)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Configuration

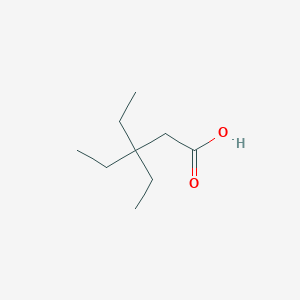

3,3-Diethylpentanoic acid (IUPAC name: 3,3-diethylpentanoic acid) has the molecular formula C₉H₁₆O₂, corresponding to a molecular weight of 156.22 g/mol. Its structure consists of a five-carbon chain with two ethyl groups (-CH₂CH₃) attached to the third carbon and a carboxylic acid (-COOH) group at the terminal position (Fig. 1). The branching at the third carbon creates steric hindrance, influencing its solubility, boiling point, and reactivity compared to linear carboxylic acids.

Table 1: Key Physical Properties of 3,3-Diethylpentanoic Acid

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Boiling Point | ~245–250°C (estimated) |

| Density | 0.92–0.95 g/cm³ (approximated) |

| Solubility | Low in water; soluble in organic solvents |

Synthesis and Production Methods

Direct Carboxylation of Alkenes

A primary synthesis route involves the carboxylation of 3,3-diethyl-1-pentene using carbon dioxide under high pressure. This method employs transition-metal catalysts, such as palladium or nickel complexes, to facilitate the addition of CO₂ to the alkene. Yields depend on reaction conditions, with optimal temperatures ranging from 80–120°C and pressures of 50–100 bar.

Hydrolysis of Methyl 3,3-Diethylpentanoate

The ester derivative, methyl 3,3-diethylpentanoate, serves as a precursor. Acid- or base-catalyzed hydrolysis cleaves the ester bond, yielding 3,3-diethylpentanoic acid (Fig. 2). For example:

\text{CH}_3\text{COO(CH}_2\text{)_2C(C}_2\text{H}_5\text{)_2 + H}_2\text{O} \rightarrow \text{HOOC(CH}_2\text{)_2C(C}_2\text{H}_5\text{)_2 + \text{CH}_3\text{OH}

This method achieves >85% efficiency when using concentrated sulfuric acid as a catalyst at reflux temperatures.

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Carboxylation | 100°C, 80 bar, Pd catalyst | 78 |

| Ester Hydrolysis | H₂SO₄, reflux | 92 |

Chemical Reactivity and Functional Transformations

Acid-Catalyzed Reactions

The carboxylic acid group undergoes typical reactions, including:

-

Esterification: Reaction with alcohols (e.g., methanol) to form esters.

-

Amide Formation: Condensation with amines, such as in the synthesis of 2-acetamido-3,3-diethylpentanoic acid.

Decarboxylation

Under thermal conditions (>200°C), 3,3-diethylpentanoic acid loses CO₂ to form 3,3-diethylbutane. This reaction is pivotal in hydrocarbon synthesis but requires careful control to avoid side products.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound serves as a precursor to non-canonical amino acids, such as 2-acetamido-3,3-diethylpentanoic acid, which are investigated for peptide-based therapeutics targeting enzyme inhibition or receptor modulation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume